N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonylation, halogenation, and coupling reactions. Common reagents used in these steps include sulfonyl chlorides, halogenating agents, and catalysts such as palladium for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiophene groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the presence of the fluorine atom and the methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO5S3/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFVGWHMOHXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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